Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound is a beta-cyclodextrin derivative, where each glucose unit is modified with acetyl groups at the 2 and 3 positions and a sulfo group at the 6 position. The sodium salt form enhances its solubility in water, making it useful in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt involves multiple steps:

Acetylation: Beta-cyclodextrin is reacted with acetic anhydride in the presence of a base, such as pyridine, to introduce acetyl groups at the 2 and 3 positions of the glucose units.

Sulfonation: The acetylated beta-cyclodextrin is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce sulfo groups at the 6 position.

Neutralization: The resulting sulfo derivative is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors for the acetylation and sulfonation steps.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt can undergo various chemical reactions, including:

Substitution Reactions: The acetyl and sulfo groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: Hydrolysis yields the corresponding hydroxyl derivatives.

Applications De Recherche Scientifique

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers.

Biology: Employed in the study of molecular recognition and host-guest chemistry.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.

Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and food products to enhance solubility and stability.

Mécanisme D'action

The mechanism by which Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt exerts its effects involves the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules, making it useful in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin: Lacks the sulfo group, making it less soluble in water.

Heptakis(6-sulfo)-beta-cyclodextrin: Lacks the acetyl groups, which may affect its inclusion complex formation ability.

Octakis(2,3-di-O-acetyl-6-sulfo)-gamma-cyclodextrin: A gamma-cyclodextrin derivative with similar modifications but a larger cavity size.

Uniqueness

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt is unique due to its specific combination of acetyl and sulfo modifications, which enhance its solubility and ability to form stable inclusion complexes with a wide range of guest molecules.

Propriétés

Formule moléculaire |

C70H91Na7O70S7 |

|---|---|

Poids moléculaire |

2437.8 g/mol |

Nom IUPAC |

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate |

InChI |

InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 |

Clé InChI |

DHGQFTJHHSAHSL-GRBPIOQISA-G |

SMILES isomérique |

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

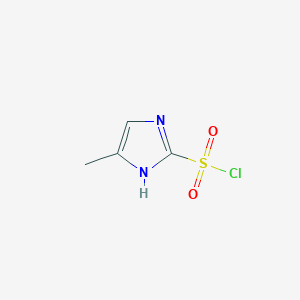

![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)

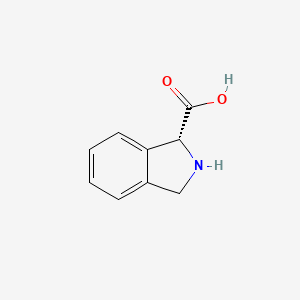

![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)

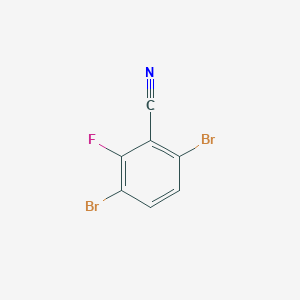

![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)

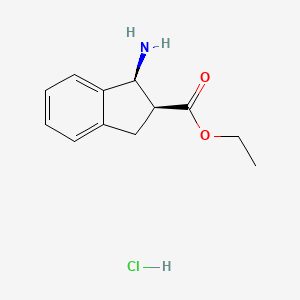

![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)